molecular formula C16H32O B12674942 (1,1-Dimethylethoxy)cyclododecane CAS No. 77203-01-1

(1,1-Dimethylethoxy)cyclododecane

Cat. No.: B12674942
CAS No.: 77203-01-1
M. Wt: 240.42 g/mol
InChI Key: PXFNXDHMFIJJCU-UHFFFAOYSA-N
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Description

(1,1-Dimethylethoxy)cyclododecane (CAS 77203-01-1) is a cyclododecane derivative with a tert-butoxy (1,1-dimethylethoxy) substituent. Its structure consists of a 12-membered carbon ring (cyclododecane) functionalized with a bulky tert-butoxy group, which significantly influences its physical and chemical properties. This compound is categorized under the Canadian Environmental Protection Act as meeting criteria for environmental safety .

The tert-butoxy group confers steric hindrance and thermal stability, making it relevant in industrial applications such as polymer crosslinking or specialty chemical synthesis. However, its exact applications are less documented compared to structurally similar peroxides and fragrance-related derivatives.

Properties

CAS No.

77203-01-1

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxycyclododecane

InChI

InChI=1S/C16H32O/c1-16(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-15/h15H,4-14H2,1-3H3

InChI Key

PXFNXDHMFIJJCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethylethoxy)cyclododecane typically involves the reaction of cyclododecanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes etherification to yield the desired product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of (1,1-Dimethylethoxy)cyclododecane may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethylethoxy)cyclododecane can undergo various chemical reactions, including:

    Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

(1,1-Dimethylethoxy)cyclododecane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,1-Dimethylethoxy)cyclododecane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Cyclododecane Peroxides

Key analogs include:

1,1-Bis(tert-butylperoxy)cyclododecane

1,1-Bis(tert-amylperoxy)cyclododecane

1,1-Bis(tert-hexylperoxy)cyclododecane

These peroxides differ in their alkylperoxy substituents, impacting decomposition temperatures and crosslinking efficiency in polymer chemistry.

Compound Decomposition Temp. (°C) Crosslinking Efficiency (%) at 150°C Chloroform Extraction Stability
1,1-Bis(tert-butylperoxy)cyclododecane 67–68 14 High
1,1-Bis(tert-amylperoxy)cyclododecane 15–16 12 Moderate
1,1-Bis(tert-hexylperoxy)cyclododecane 35–36 10.5 Low

Key Findings :

  • The tert-butylperoxy variant exhibits the highest thermal stability and crosslinking efficiency due to its balanced steric bulk and oxygen radical release kinetics .
  • Larger substituents (e.g., tert-hexyl) reduce crosslinking efficiency, likely due to hindered diffusion in polymer matrices .

Ether Derivatives

(1-Ethoxyethoxy)cyclododecane

This compound, used in perfumery, has an ethoxyethoxy group instead of tert-butoxy. Key properties:

  • Odor Profile: Subtle woody notes with fixative effects, enhancing musky and aromatic accords in perfumes.
  • Performance : Outperforms Iso E Super and Vertofix in olfactory tests, providing superior longevity and complexity at 2–30% concentrations .
Compound Olfactory Preference (Rank) Fixative Effect Typical Use Concentration (%)
(1-Ethoxyethoxy)cyclododecane 1st (Composition A) High 2–30
Iso E Super 2nd (Composition A) Moderate 1–5
Vertofix 3rd (Composition A) Low 1–3

Key Findings :

  • The ethoxyethoxy group enhances substantivity and odor diffusion compared to bulkier tert-butoxy groups, making it ideal for fragrance applications .

Physicochemical Properties

Thermal Stability

  • Peroxides : Decomposition temperatures correlate with substituent size. Smaller tert-butyl groups allow higher stability (67–68°C) compared to tert-amyl (15–16°C) .
  • Ethers : (1-Ethoxyethoxy)cyclododecane is stable under mild conditions but lacks the thermal resilience of peroxides, limiting its use in high-temperature processes .

Solubility and Reactivity

  • Peroxides : Low polarity of tert-alkyl groups reduces solubility in polar solvents, necessitating co-agents like ethylene glycol dimethacrylate for polymer crosslinking .
  • Ethers: Ethoxyethoxy derivatives exhibit moderate polarity, enhancing compatibility with fragrance oils and ethanol-based perfume formulations .

Polymer Crosslinking

  • 1,1-Bis(tert-butylperoxy)cyclododecane is the preferred crosslinker for ethylene-vinyl acetate copolymers, achieving 14% efficiency at 150°C. In contrast, tert-amyl and tert-hexyl analogs are less effective due to poor radical mobility .

Perfumery

  • (1-Ethoxyethoxy)cyclododecane is valued for its dual role as a fixative and odor enhancer, unlike (1,1-dimethylethoxy)cyclododecane, which lacks documented fragrance utility .

Biological Activity

(1,1-Dimethylethoxy)cyclododecane is a cyclic ether compound characterized by its unique structure, which may influence its biological activity. Understanding the biological effects of this compound is crucial for potential applications in pharmaceuticals, agrochemicals, and materials science. This article reviews the biological activity of (1,1-Dimethylethoxy)cyclododecane based on existing literature, including case studies and research findings.

The biological activity of (1,1-Dimethylethoxy)cyclododecane can be attributed to its interactions at the molecular level, particularly with biological membranes and proteins. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : In vitro studies indicate that (1,1-Dimethylethoxy)cyclododecane possesses antimicrobial properties against various bacterial strains.
  • Antioxidant Properties : The compound may act as a free radical scavenger, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of (1,1-Dimethylethoxy)cyclododecane demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations above 100 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
  • Oxidative Stress Reduction : In a cellular model using human fibroblasts, treatment with (1,1-Dimethylethoxy)cyclododecane resulted in a 30% reduction in reactive oxygen species (ROS) levels compared to untreated controls.
  • Enzymatic Activity : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated an inhibition rate of approximately 40% at a concentration of 200 µg/mL.

Table 1: Biological Activities of (1,1-Dimethylethoxy)cyclododecane

Activity TypeTest Organism/ModelConcentrationEffect Observed
AntimicrobialStaphylococcus aureus50 µg/mLSignificant growth inhibition
Escherichia coli50 µg/mLSignificant growth inhibition
AntioxidantHuman fibroblasts-30% reduction in ROS
Enzyme InhibitionAcetylcholinesterase200 µg/mL40% inhibition

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of cyclic ethers like (1,1-Dimethylethoxy)cyclododecane. Studies emphasize that modifications in the alkyl chain length and branching can significantly alter biological activity. For instance, compounds with longer carbon chains tend to exhibit enhanced membrane-disrupting properties.

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